molecular formula C12H12O2 B2401857 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- CAS No. 13733-46-5

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro-

Cat. No.: B2401857
CAS No.: 13733-46-5
M. Wt: 188.226
InChI Key: UMMVSVNWRMJICT-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- is a chemical compound with the molecular formula C₁₁H₁₀. It is also known by other names such as Benzonorbornadiene and 1,4-Dihydro-1,4-methanonaphthalene . This compound is characterized by its unique structure, which includes a naphthalene ring system fused with a methano bridge, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction involves the cycloaddition of a conjugated diene with a dienophile. In this case, the diene is typically a substituted butadiene, and the dienophile is a substituted benzene derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the naphthalene ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Halogenated derivatives, Amines, Alcohols

Scientific Research Applications

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simple aromatic hydrocarbon with a similar ring structure but without the methano bridge.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrogenated derivative of naphthalene with a partially saturated ring system.

    Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene with a saturated ring system.

Uniqueness

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- is unique due to its fused ring system with a methano bridge, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)12-6-5-8(7-12)9-3-1-2-4-10(9)12/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVSVNWRMJICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-46-5
Record name tricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid
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